molecular formula C10H15N3Si B1397792 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- CAS No. 936342-41-5

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

Cat. No.: B1397792
CAS No.: 936342-41-5
M. Wt: 205.33 g/mol
InChI Key: ULLCGVNMSDQYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- is a useful research compound. Its molecular formula is C10H15N3Si and its molecular weight is 205.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)7-6-8-4-5-9(11)13-10(8)12/h4-5H,1-3H3,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLCGVNMSDQYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3-iodo-pyridin-2,6-diamine (20.0 g, 85.2 mmol) described in Manufacturing Example 13-1-1, trimethylsilyl acetylene (24.2 mL, 170 mmol), copper (I) iodide (3.25 g, 17.0 mmol) N,N-diisopropylethylamine (19.1 g, 148 mmol) and N-methylpyrrolidinone (286 mL) was added tetrakis(triphenylphosphine)palladium (0) (9.81 g, 8.52 mmol) under argon atmosphere, which was stirred for 30 minutes at room temperature. The reaction solution was partitioned into water and ethyl acetate. The ethyl acetate layer was washed with water 4 times and dried over sodium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1 then 1:1). The solids obtained by concentrating the eluate under a reduced pressure were washed with heptane containing a small amount of ethyl acetate to obtain the title compound (10.5 g, 60.0%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
3.25 g
Type
catalyst
Reaction Step Three
Quantity
9.81 g
Type
catalyst
Reaction Step Four
Quantity
286 mL
Type
solvent
Reaction Step Five
Yield
60%

Synthesis routes and methods II

Procedure details

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[Cu]I
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reactant
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Synthesis routes and methods III

Procedure details

To a mixture of 3-iodo-pyridin-2,6-diamine (20 g) described in Manufacturing Example 4-1, trimethylsilyl acetylene (24 mL), copper(I) iodide (3.3 g), N,N-diisopropylethylamine (19 g), and NMP (290 mL) was added tetrakis(triphenylphosphine)palladium(0) (9.8 g), which was stirred for 30 minutes at room temperature under an argon atmosphere. Water was added to the reaction solution, which was then extracted with ethyl acetate. The ethyl acetate layer thus obtained was washed with water 4 times and dried over sodium sulfate. The sodium sulfate was filtered off, the solvent was evaporated under a reduced pressure, and the residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1, then 1:1). The eluate was concentrated under a reduced pressure, and the resulting solids were washed with heptane containing a small amount of ethyl acetate to obtain the titled compound (11 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
290 mL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
3.3 g
Type
catalyst
Reaction Step Five
Quantity
9.8 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-
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2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

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